Lipophilicity Control: Measured LogP Difference Versus Des-Methyl and Methyl-Shifted Isomers
The target compound exhibits a predicted LogP of 1.52, placing it between the more polar des-methyl analog [1-(aminomethyl)cyclopentyl](cyclopropyl)methanol (LogP 1.28) and the more lipophilic positional isomer (1-(aminomethyl)cyclopropyl)(1-methylcyclopentyl)methanol (LogP 1.67) . The ~0.24 LogP increase relative to the des-methyl baseline is attributable to the additional ring-methyl group, providing a tunable lipophilicity window without altering hydrogen-bond donor/acceptor count (HBD 2, HBA 2, TPSA 46.25 Ų preserved across analogs) .
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.52 |
| Comparator Or Baseline | [1-(Aminomethyl)cyclopentyl](cyclopropyl)methanol (CAS 1507933-08-5): LogP = 1.28; (1-(Aminomethyl)cyclopropyl)(1-methylcyclopentyl)methanol (CAS 1936592-84-5): LogP = 1.67 |
| Quantified Difference | +0.24 LogP vs. des-methyl analog; −0.15 LogP vs. ring-methyl-shifted isomer |
| Conditions | Predicted values from molecular descriptor calculations (Vendor datasheets: Leyan). TPSA, HBD, and HBA are identical across the three compounds. |
Why This Matters
The intermediate LogP of the target compound can be decisive when optimizing for oral bioavailability and CNS penetration, as this narrow lipophilicity range can be critical for crossing biological membranes effectively without causing non-specific binding or off-target effects.
